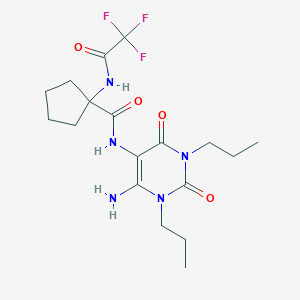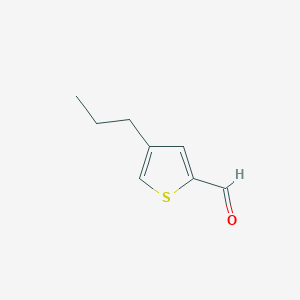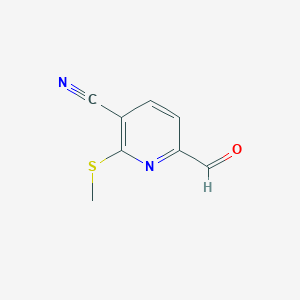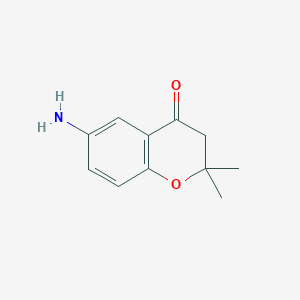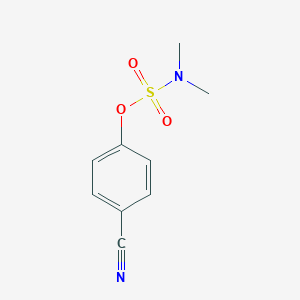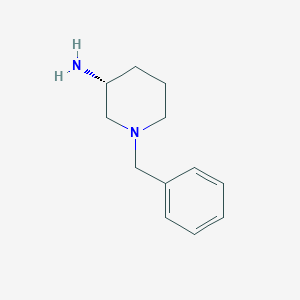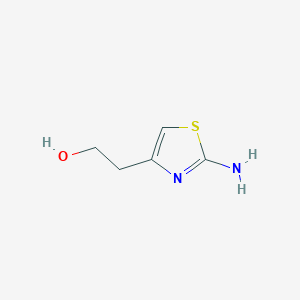
2-Bromo-6-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Bromo-6-fluoroquinoline involves various strategies, including halogenation, metalation, and functionalization sequences. For example, mono- and disubstituted 2-bromo-3-fluoroquinolines can be converted into carboxylic acids through halogen/metal permutation, and further functionalized to yield various derivatives with excellent yields (Ondi, Volle, & Schlosser, 2005). Additionally, synthesis routes involve heterocyclization reactions and aza-Diels-Alder/Suzuki cross-coupling sequences to create "push-pull" fluorophores, showcasing the compound's versatility in organic synthesis (Kopchuk et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-fluoroquinoline is characterized by the presence of bromo and fluoro substituents on the quinoline nucleus. These substituents play a critical role in the chemical reactivity and physical properties of the molecule. The electronic effects of these halogens influence the compound's behavior in subsequent chemical transformations, making it a valuable intermediate for further derivatization.
Chemical Reactions and Properties
2-Bromo-6-fluoroquinoline undergoes various chemical reactions, including metalation, functionalization, and coupling reactions. These transformations allow for the introduction of functional groups and the synthesis of complex molecules. For instance, the compound can be used to generate quinoline carboxylic acids and their derivatives through controlled reactions, which are key intermediates in pharmaceutical synthesis (Ondi, Volle, & Schlosser, 2005).
Applications De Recherche Scientifique
2-Bromo-6-fluoroquinoline is a chemical compound with the linear formula C9H5BrFN . It’s typically stored at room temperature in an inert atmosphere .
Fluorinated quinolines, which include 2-Bromo-6-fluoroquinoline, have been the subject of extensive research due to their potential applications in various fields . Here are some potential applications:
- Pharmaceuticals : Fluorinated quinolines have been used as a basic structure for the development of synthetic antimalarial drugs . They have also shown promise in the treatment of heart diseases and certain types of cancer .
- Agriculture : Some fluorinated quinolines have found application in agriculture .
- Liquid Crystals : Certain fluorinated quinolines have been used as components for liquid crystals .
The synthesis of fluorinated quinolines involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The specific methods and procedures would depend on the desired end product and its intended application.
-
Organic Light-Emitting Diodes (OLEDs) : Fluorinated isoquinolines, which include 2-Bromo-6-fluoroquinoline, have unique light-emitting properties . This makes them useful in the development of OLEDs, which are used in various display technologies .
-
Supramolecular Chemistry : Fluorinated isoquinolines have been used in supramolecular chemistry . This field studies the intermolecular forces beyond those of molecule bonding, focusing on the chemical systems made up of a discrete number of assembled molecular subunits or components .
-
Bioactivity Studies : Fluorinated isoquinolines exhibit unique bioactivities . This makes them valuable in bioactivity studies, which can lead to the development of new pharmaceuticals .
Safety And Hazards
2-Bromo-6-fluoroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Propriétés
IUPAC Name |
2-bromo-6-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDXYXFMKSPTLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595867 |
Source


|
| Record name | 2-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoroquinoline | |
CAS RN |
159870-91-4 |
Source


|
| Record name | 2-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

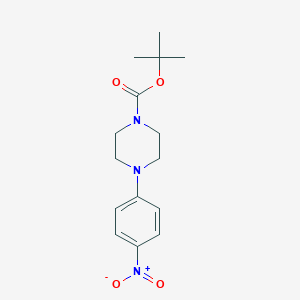
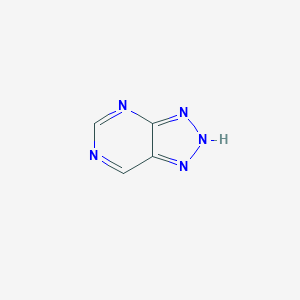
![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)

